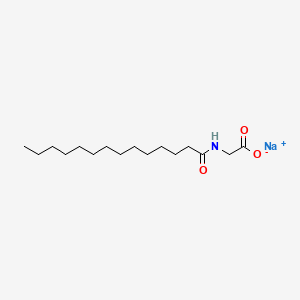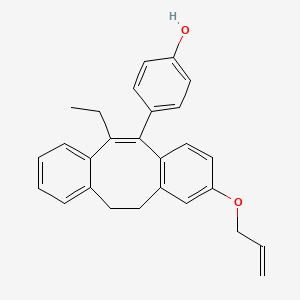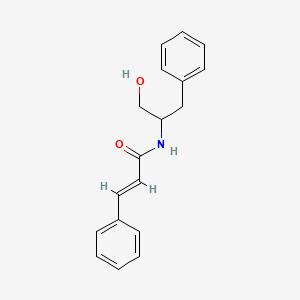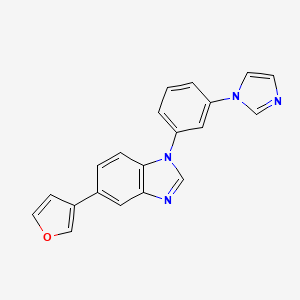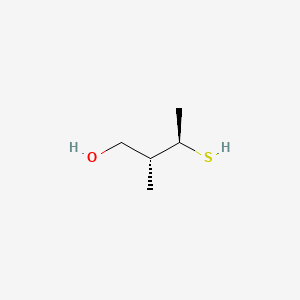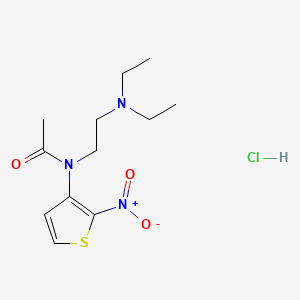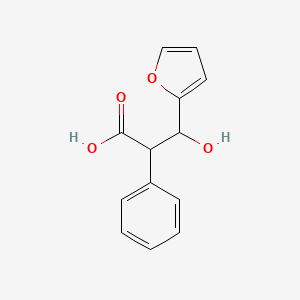
(R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque est un composé chiral d'une importance considérable en chimie organique. Il se caractérise par sa structure unique, qui comprend un cycle furanne, un groupe phényle et un groupe hydroxyle. La chiralité du composé découle de ses deux stéréocentres, ce qui en fait un sujet intéressant pour les études stéréochimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des matières premières disponibles dans le commerce, telles que le furanne, le benzaldéhyde et un catalyseur chiral approprié.
Conditions de réaction : L'étape clé implique une réaction aldolique entre le furanne et le benzaldéhyde en présence d'un catalyseur chiral. Cette réaction est effectuée à température et à pH contrôlés afin de garantir la formation du stéréoisomère désiré.
Purification : Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir l'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque pur.
Méthodes de production industrielle : En milieu industriel, la production de l'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque peut impliquer :
Réacteurs à grande échelle : La réaction est mise à l'échelle en utilisant de grands réacteurs avec un contrôle précis de la température, de la pression et du pH.
Purification automatisée : Des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir une pureté et un rendement élevés.
Contrôle qualité : Des mesures strictes de contrôle qualité sont mises en œuvre pour surveiller la pureté stéréochimique et la qualité globale du produit final.
Analyse Des Réactions Chimiques
Types de réactions : L'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le composé peut être réduit pour former l'alcool ou l'alcane correspondant.
Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide ou basique.
Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés en milieu anhydre.
Substitution : Des réactifs électrophiles tels que le brome ou l'acide nitrique sont utilisés dans des conditions contrôlées pour obtenir une substitution sur le cycle phényle.
Principaux produits :
Produits d'oxydation : Cétone ou acides carboxyliques.
Produits de réduction : Alcools ou alcanes.
Produits de substitution : Dérivés bromés ou nitrés du groupe phényle.
Applications De Recherche Scientifique
L'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle de précurseur pour la synthèse de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques fins et comme intermédiaire dans la synthèse de divers produits industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs, influençant ainsi leur activité.
Voies impliquées : Il peut moduler des voies biochimiques, entraînant des changements dans les processus cellulaires tels que la transduction du signal ou la régulation métabolique.
Composés similaires :
- (R,R)-(-)-β-Hydroxy-α-phényl-2-furanpropanoic acid: Unique en raison de sa stéréochimie et de ses groupes fonctionnels spécifiques.
- (R,R)-(-)-β-Hydroxy-α-phényl-2-thiophènepropanoïque: Structure similaire, mais avec un cycle thiophène au lieu d'un cycle furanne.
- (R,R)-(-)-β-Hydroxy-α-phényl-2-pyranpropanoïque: Structure similaire, mais avec un cycle pyranne au lieu d'un cycle furanne.
Unicité : L'acide (R,R)-(-)-β-hydroxy-α-phényl-2-furanpropanoïque est unique en raison de sa combinaison spécifique d'un cycle furanne, d'un groupe phényle et d'un groupe hydroxyle, ainsi que de sa stéréochimie distincte. Cette unicité le rend précieux pour les études stéréochimiques et diverses applications en recherche et dans l'industrie.
Mécanisme D'action
The mechanism of action of (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid:** Unique due to its specific stereochemistry and functional groups.
- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-thiophenpropanoic acid:** Similar structure but with a thiophene ring instead of a furan ring.
- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-pyranpropanoic acid:** Similar structure but with a pyran ring instead of a furan ring.
Uniqueness: (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid is unique due to its specific combination of a furan ring, phenyl group, and hydroxy group, along with its distinct stereochemistry. This uniqueness makes it valuable for stereochemical studies and various applications in research and industry.
Propriétés
Numéro CAS |
119725-48-3 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16) |
Clé InChI |
ZFLMKKDXXLZURV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



